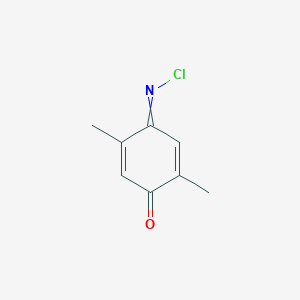
4-Chlorobutyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobutyl thiocyanate is an organic compound that features both a chlorinated alkyl group and a thiocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorobutyl thiocyanate can be synthesized through the reaction of 4-chlorobutanol with thiocyanic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the thiocyanate ester. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 4-chlorobutyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorobutyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include sulfonyl chlorides and sulfonic acids.
Reduction: Products include thiols and disulfides.
Aplicaciones Científicas De Investigación
4-Chlorobutyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce thiocyanate functionality into complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for thiocyanate-binding proteins.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chlorobutyl thiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
4-Chlorobutyl Chloride: Similar in structure but lacks the thiocyanate group.
Butyl Thiocyanate: Similar in structure but lacks the chlorine atom.
4-Bromobutyl Thiocyanate: Similar in structure but has a bromine atom instead of chlorine.
Uniqueness: 4-Chlorobutyl thiocyanate is unique due to the presence of both a chlorinated alkyl group and a thiocyanate functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications .
Propiedades
Número CAS |
64047-99-0 |
|---|---|
Fórmula molecular |
C5H8ClNS |
Peso molecular |
149.64 g/mol |
Nombre IUPAC |
4-chlorobutyl thiocyanate |
InChI |
InChI=1S/C5H8ClNS/c6-3-1-2-4-8-5-7/h1-4H2 |
Clave InChI |
RTDSLKLCOSEZTI-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)



![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)






